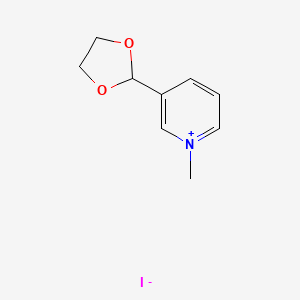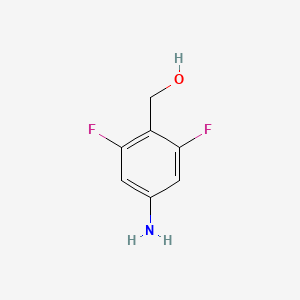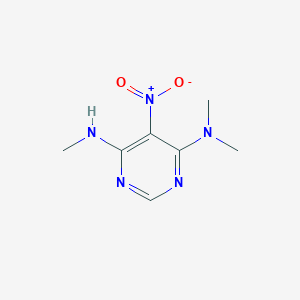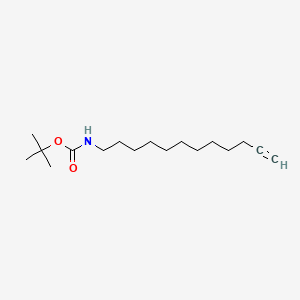
Diphenyl(2-phenylethenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(2-phenylethenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 2-phenylethenyl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(2-phenylethenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired phosphane compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(2-phenylethenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenyl and phenylethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures and purity .
Wissenschaftliche Forschungsanwendungen
Diphenyl(2-phenylethenyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound forms stable complexes with transition metals, which are utilized in various catalytic processes.
Biology: In biological studies, this compound derivatives are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Medicine: The compound and its derivatives are investigated for their therapeutic potential, particularly in the development of drugs targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of diphenyl(2-phenylethenyl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to the active sites of enzymes and modulating their activity. The specific pathways involved depend on the nature of the target and the functional groups present on the phosphane molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: Similar in structure but lacks the 2-phenylethenyl group.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus. It is widely used in organic synthesis and catalysis.
Diphenyl(2-thienyl)phosphine: Contains a thienyl group instead of the phenylethenyl group.
Uniqueness
Diphenyl(2-phenylethenyl)phosphane is unique due to the presence of the 2-phenylethenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in catalysis and a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C20H17P |
|---|---|
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
diphenyl(2-phenylethenyl)phosphane |
InChI |
InChI=1S/C20H17P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI-Schlüssel |
UMFWLUTUYFDZNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine](/img/structure/B14011285.png)


![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)


![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)

![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)


![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
